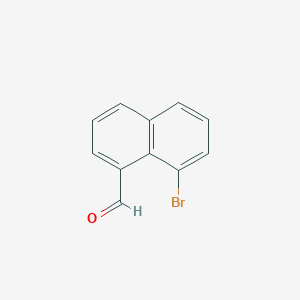
Methyl 2-(3-bromobenzenesulfonyl)acetate
Übersicht
Beschreibung
“Methyl 2-(3-bromobenzenesulfonyl)acetate” is a chemical compound with the CAS Number: 865707-53-5 . It has a molecular weight of 293.14 . The IUPAC name for this compound is methyl [(3-bromophenyl)sulfonyl]acetate . It is typically stored at room temperature and has a physical form of liquid .
Molecular Structure Analysis
The InChI code for “Methyl 2-(3-bromobenzenesulfonyl)acetate” is 1S/C9H9BrO4S/c1-14-9(11)6-15(12,13)8-4-2-3-7(10)5-8/h2-5H,6H2,1H3 . This code provides a specific description of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Methanogenic Pathways and Synthetic Applications
- Methanogenic Pathways : Research into methanogenic pathways, particularly involving the methyl group, has been extensively reviewed. Such studies are crucial for understanding the biochemical processes in various environments, including the production and consumption of methane. This research can indirectly relate to the applications of Methyl 2-(3-bromobenzenesulfonyl)acetate in environmental studies or bioengineering processes (Conrad, 2005).
- Synthesis of Organic Compounds : A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of certain pharmaceuticals, highlights the importance of developing efficient and environmentally friendly synthetic routes. This research could provide a basis for exploring similar synthetic applications of Methyl 2-(3-bromobenzenesulfonyl)acetate in pharmaceutical manufacturing or organic chemistry (Qiu et al., 2009).
Environmental and Health Impact Studies
- Environmental Contaminants : The study on novel brominated flame retardants reviews their occurrence in various environments, including indoor air and consumer goods. This research is relevant for understanding the potential environmental impact of chemical compounds, which could be extrapolated to assess the environmental footprint of Methyl 2-(3-bromobenzenesulfonyl)acetate (Zuiderveen et al., 2020).
- Toxicological Assessments : A mini-review discussing the toxicological profile of 1-Ethyl-3-Methylimidazolium Acetate highlights the urgent need for comprehensive toxicity assessments of industrial chemicals. This perspective underscores the importance of evaluating the health and environmental impacts of chemical compounds, including Methyl 2-(3-bromobenzenesulfonyl)acetate, before their widespread industrial use (Ostadjoo et al., 2018).
Safety And Hazards
“Methyl 2-(3-bromobenzenesulfonyl)acetate” is associated with certain hazards. The safety information pictograms indicate that it is under GHS07, which represents exclamation mark hazard . The hazard statements include H315, H319, and H335, which represent skin irritation, eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
methyl 2-(3-bromophenyl)sulfonylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4S/c1-14-9(11)6-15(12,13)8-4-2-3-7(10)5-8/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTUNRIARCETBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201205532 | |
| Record name | Acetic acid, 2-[(3-bromophenyl)sulfonyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201205532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-bromobenzenesulfonyl)acetate | |
CAS RN |
865707-53-5 | |
| Record name | Acetic acid, 2-[(3-bromophenyl)sulfonyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=865707-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-[(3-bromophenyl)sulfonyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201205532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B3057871.png)




![2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-ylmethanol](/img/structure/B3057881.png)
![N-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]benzyl}amine](/img/structure/B3057882.png)
